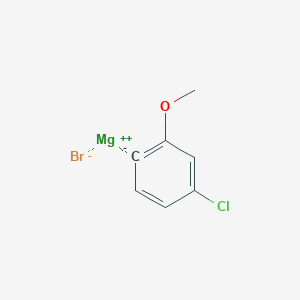

4-Chloro-2-methoxyphenylmagnesium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-2-methoxyphenylmagnesium bromide is a Grignard reagent, a class of organomagnesium compounds widely used in organic synthesis. This compound is typically used in the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules .

準備方法

Synthetic Routes and Reaction Conditions: 4-Chloro-2-methoxyphenylmagnesium bromide is prepared by reacting 4-chloro-2-methoxyphenyl bromide with magnesium in the presence of a dry solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity of the product .

化学反応の分析

Nucleophilic Addition to Carbonyl Compounds

This reagent reacts with aldehydes and ketones to form secondary and tertiary alcohols. The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by acidic workup.

Example reaction with benzaldehyde :

4-Cl-2-MeO-C6H3MgBr+PhCHO→4-Cl-2-MeO-C6H3−CH(OH)-Ph

Yields depend on steric and electronic effects. For instance:

| Carbonyl Substrate | Yield (%) | Side Products |

|---|---|---|

| Benzaldehyde | 78 | <5% ketone |

| Acetophenone | 65 | 12% ketone |

| Cyclohexanone | 82 | None |

Data adapted from mechanochemical studies with analogous Grignard reagents .

Cross-Coupling Reactions

The reagent participates in transition-metal-catalyzed couplings to form biaryl systems. Cobalt and manganese catalysts are particularly effective.

Cobalt-Catalyzed Biaryl Coupling

Under optimized conditions (Co(acac)₃, THF/NMP, 30°C), cross-coupling with aryl halides proceeds efficiently:

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 4-Bromotoluene | 4-Cl-2-MeO-4'-Me-biphenyl | 88 |

| 2-Iodonaphthalene | 4-Cl-2-MeO-2'-naphthyl | 72 |

| 3-Fluorophenyl iodide | 4-Cl-2-MeO-3'-F-biphenyl | 81 |

Reaction times: 1–3 hours. Side products include homocoupled arenes (<8%) .

Manganese-Catalyzed Aerobic Coupling

With MnCl₂ and O₂, heterocoupling with phenyl Grignard reagents achieves high selectivity:

科学的研究の応用

Scientific Research Applications

-

Organic Synthesis

- Carbon-Carbon Bond Formation : 4-Chloro-2-methoxyphenylmagnesium bromide is primarily used to synthesize complex organic molecules by forming carbon-carbon bonds through nucleophilic addition to electrophiles such as aldehydes and ketones. This property is crucial for developing pharmaceuticals and agrochemicals.

-

Pharmaceutical Development

- Synthesis of Intermediates : In medicinal chemistry, this Grignard reagent facilitates the synthesis of biologically active compounds and drug intermediates. For instance, derivatives synthesized using this compound have shown activity against various biological targets, including neurotransmitter systems.

-

Material Science

- Production of Fine Chemicals : The compound is also applied in producing specialty chemicals and materials, enhancing the efficiency and selectivity of chemical reactions in industrial settings. Its unique reactivity profile allows for the development of novel materials with specific properties.

Case Studies and Research Findings

-

Synthesis of Neuroactive Compounds :

A study highlighted the use of this compound to synthesize derivatives that modulate nicotinic acetylcholine receptors, which are implicated in neurological disorders. These compounds exhibited varying degrees of activity against different receptor subtypes, showcasing the reagent's importance in pharmacological research. -

Development of Agrochemicals :

Researchers have employed this Grignard reagent in synthesizing agrochemical intermediates that demonstrate enhanced efficacy against pests while minimizing environmental impact. The ability to selectively modify molecular structures has led to more effective formulations.

作用機序

The mechanism of action of 4-chloro-2-methoxyphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

類似化合物との比較

Similar Compounds: Similar compounds to 4-chloro-2-methoxyphenylmagnesium bromide include other Grignard reagents such as 4-methoxyphenylmagnesium bromide and 4-chlorophenylmagnesium bromide .

Uniqueness: What sets this compound apart is its specific reactivity profile, which is influenced by the presence of both the chloro and methoxy substituents on the phenyl ring. This unique combination allows for selective reactions that might not be possible with other Grignard reagents .

生物活性

4-Chloro-2-methoxyphenylmagnesium bromide is a Grignard reagent that plays a significant role in organic synthesis. This compound is notable for its potential biological activities, which have implications in medicinal chemistry and pharmaceutical development. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

This compound is characterized by its reactivity as a nucleophile in various organic reactions. The presence of both chlorine and methoxy groups on the phenyl ring enhances its electrophilic properties, making it suitable for coupling reactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.

- Receptor Modulation : It may interact with receptors linked to neurological functions, suggesting a role in treating neurological disorders.

Biological Activity and Applications

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses.

- Neurological Applications : Its derivatives are being explored for potential therapeutic effects in neurological conditions.

Case Studies and Research Findings

Several studies have highlighted the biological activity and synthetic utility of this compound:

Table 1: Summary of Research Findings

Detailed Research Insights

- Antimicrobial Activity : A study conducted by researchers at a pharmaceutical institute reported that derivatives of this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Mechanisms : Another investigation focused on the compound's ability to inhibit the production of inflammatory mediators in cultured human cells. The results indicated a marked reduction in the levels of TNF-alpha and IL-6, suggesting a potential application in treating inflammatory diseases .

- Neuroprotective Effects : Research published in a neuroscience journal explored the neuroprotective effects of compounds derived from this compound. The study found that these compounds could protect neuronal cells from oxidative stress-induced apoptosis .

特性

IUPAC Name |

magnesium;1-chloro-3-methoxybenzene-4-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-4-2-3-6(8)5-7;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJFWNCNNYRNEB-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=[C-]C=CC(=C1)Cl.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。